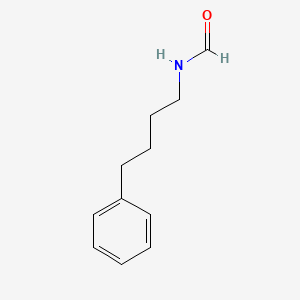

Phenylbutyl formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(4-phenylbutyl)formamide |

InChI |

InChI=1S/C11H15NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,12,13) |

InChI Key |

FSDTVSVBONVQBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenylbutyl Formamide and Its Analogs

Direct N-Formylation of Phenylbutylamines

Direct N-formylation involves the introduction of a formyl group (-CHO) directly onto the nitrogen atom of a primary or secondary amine. This transformation is fundamental for producing N-substituted formamides.

Formylation with Alkyl Formates

The N-formylation of amines can be achieved using alkyl formates, such as ethyl formate (B1220265). However, the reaction can be sluggish and often requires specific conditions or promoters to proceed efficiently. researchgate.netresearchgate.net For instance, refluxing in ethyl formate under mild conditions, sometimes with the aid of a promoter like immobilized sodium bisulfate on activated charcoal, can yield the desired formamides. researchgate.net While effective for a range of amines, the reactivity can be substrate-dependent.

Table 1: Illustrative Examples of N-Formylation using Ethyl Formate (Note: Data represents general findings for amine formylation, illustrating the scope of the reagent.)

| Amine Substrate | Promoter/Conditions | Yield (%) | Reference |

| Aniline (B41778) | NaHSO₄·H₂O on charcoal, reflux | 92% | researchgate.net |

| Benzylamine | NaHSO₄·H₂O on charcoal, reflux | 94% | researchgate.net |

| Pyrrolidine | NaHSO₄·H₂O on charcoal, reflux | 94% | researchgate.net |

| Dibenzylamine | NaHSO₄·H₂O on charcoal, reflux | 85% | researchgate.net |

This interactive table is based on representative data and may not reflect the exact outcomes for Phenylbutylamine.

Formylation with Formic Acid and Activating Agents (e.g., Triflic Anhydride)

A highly effective method for N-formylation involves the activation of formic acid with a powerful activating agent like triflic anhydride (B1165640) (Tf₂O). This one-pot procedure allows for the formylation of amines under mild conditions, providing moderate to good yields. The process is operationally simple and can be scaled up for gram-scale preparations. The reaction mechanism involves the initial formation of a mixed anhydride from formic acid and triflic anhydride, which is a potent formylating agent that readily reacts with the amine. This method has been successfully applied to a variety of aniline derivatives.

Table 2: N-Formylation of Aryl Amines using Formic Acid and Triflic Anhydride (Note: The following data for various anilines demonstrates the efficacy of this method.)

| Amine Substrate | Reagents | Yield (%) | Reference |

| Aniline | HCOOH, Tf₂O, Et₃N in DCM | 85% | |

| 4-Methylaniline | HCOOH, Tf₂O, Et₃N in DCM | 91% | |

| 4-Methoxyaniline | HCOOH, Tf₂O, Et₃N in DCM | 88% | |

| 4-Chloroaniline | HCOOH, Tf₂O, Et₃N in DCM | 82% |

This interactive table showcases the yields obtained for different substituted anilines, highlighting the method's versatility.

Catalytic Approaches to Phenylbutyl Formamide (B127407) Synthesis

Catalytic methods offer greener and more efficient alternatives to stoichiometric reagents, often involving transition metals or acid catalysts to facilitate the formylation process under milder conditions.

Transition Metal Catalysis in Formylation

Transition metal catalysts have been extensively developed for the N-formylation of amines, utilizing various C1 sources like methanol (B129727), formaldehyde, or carbon dioxide. researchgate.netd-nb.inforesearchgate.net Catalysts based on ruthenium, manganese, gold, and palladium have shown significant efficacy. researchgate.netd-nb.infonih.gov For example, bimetallic AuPd nanoparticles supported on Fe₃O₄ have been used for the N-formylation of secondary amines at room temperature using methanol as the formyl source and oxygen as an external oxidant. researchgate.netnih.gov Similarly, chromium-based catalysts have been employed for the dehydrogenative coupling of methanol and amines to produce formamides. d-nb.info These catalytic systems are often reusable and highly selective. d-nb.infonih.gov

Table 3: Examples of Transition Metal-Catalyzed N-Formylation of Amines (Note: Data is based on various amine substrates to illustrate the scope of different catalytic systems.)

| Amine Substrate | Catalyst System | C1 Source | Yield (%) | Reference |

| Benzylamine | (NH₄)₃[CrMo₆O₁₈(OH)₆] | Methanol | 99% | d-nb.info |

| N-methyl-1-phenylmethanamine | AuPd–Fe₃O₄ | Methanol | 93% | nih.gov |

| Aniline | MnCl₂·4H₂O | Oxalic Acid | >99% | acs.org |

| Various Amines | Mn-PNP pincer complex | Methanol | N/A | researchgate.netd-nb.info |

This interactive table provides an overview of different transition metal catalysts and their performance in N-formylation reactions.

Brønsted Acid Catalyzed Reductive Amination for Formamide Production

Brønsted acids can catalyze the direct reductive amination of carbonyl compounds to produce amines. chemrxiv.orgrsc.org In certain variations of this process, particularly those related to the Leuckart reaction, formamides are the initial products. chemrxiv.orgresearchgate.net For example, triflic acid has been used to efficiently promote the direct reductive amination of aldehydes and ketones where formamides like N,N-dimethylformamide (DMF) can act as the amine source and the reductant. chemrxiv.orgresearchgate.net This approach is notable for its broad substrate scope and high efficiency under metal-free conditions. chemrxiv.orgrsc.org The reaction can proceed at elevated temperatures or, in some cases, at milder temperatures in a suitable solvent. chemrxiv.org

Table 4: Brønsted Acid-Catalyzed Reductive Amination (Note: This table illustrates the formation of tertiary amines from aldehydes using a formamide as the amine source, a process mechanistically related to formamide synthesis.)

| Aldehyde Substrate | Amine Source | Catalyst | Yield (%) | Reference |

| 2-Naphthaldehyde | DMF | Triflic Acid | 91% | chemrxiv.org |

| Benzaldehyde | DMF | Triflic Acid | 91% | chemrxiv.org |

| 4-Methoxybenzaldehyde | DMF | Triflic Acid | 86% | chemrxiv.org |

| 4-Chlorobenzaldehyde | DMF | Triflic Acid | 87% | chemrxiv.org |

This interactive table demonstrates the utility of Brønsted acids in reductive amination involving formamides.

Leuckart-Type Reactions in Formamide Synthesis

The Leuckart reaction, and its variant the Leuckart-Wallach reaction, is a classic method for the reductive amination of aldehydes and ketones, which primarily yields a formamide derivative as the final product before any potential hydrolysis step. wikipedia.orgmdpi.com The reaction typically uses ammonium (B1175870) formate or formamide itself as both the nitrogen donor and the reducing agent. wikipedia.orgnumberanalytics.com It is a remarkably simple, one-step process, though it often requires high temperatures, typically between 120°C and 185°C. wikipedia.orggoogle.comgoogle.com The mechanism involves the initial formation of an iminium ion or an N-formyl derivative, which is subsequently reduced by formate or formamide. wikipedia.org Recent advancements have explored catalytic versions to improve yields and lower reaction temperatures. researchgate.net

Table 5: Formamide Synthesis via Leuckart-Type Reactions (Note: Examples show the conversion of carbonyl compounds to the corresponding formamides.)

| Carbonyl Substrate | Reagent | Conditions | Product | Reference |

| Benzaldehyde | Formamide | Heat | Benzylamine (via formamide) | wikipedia.orgmdpi.com |

| Ketones/Aldehydes | Ammonium Formate | 120-130°C | N-Formyl Amine | wikipedia.orgmdpi.com |

| Vanillin | Formamide, Formic Acid | ≥150°C | N-Vanillylformamide | google.comgoogle.com |

| Various Carbonyls | Formamide, Formic Acid | Microwave | N-substituted formamide | researchgate.net |

This interactive table illustrates the general conditions and outcomes of the Leuckart reaction for producing formamides.

Utilizing C1 Sources in Formamide Synthesisacs.orgresearchgate.net

The formyl group in formamides is a one-carbon unit, making C1 feedstocks logical and atom-economical starting points for their synthesis. Recent research has highlighted several effective C1 sources, moving away from traditionally hazardous reagents like carbon monoxide. researchgate.net

Carbon dioxide (CO₂) and formic acid are at the forefront of green C1 chemistry, offering sustainable pathways to formamides. acs.orgbohrium.com

Carbon Dioxide (CO₂): The use of CO₂, an abundant, non-toxic, and renewable carbon source, for the N-formylation of amines is a highly attractive green chemical process. bohrium.compku.edu.cn These reactions typically involve the reduction of CO₂ in the presence of the amine. Hydrosilanes, such as phenylsilane (B129415) (PhSiH₃) and poly(methylhydrosiloxane) (B7799882) (PMHS), are common reducing agents. bohrium.comnih.gov

The general mechanism involves the insertion of CO₂ into a Si-H bond, often facilitated by a catalyst, to form a silyl (B83357) formate intermediate. This reactive intermediate is then nucleophilically attacked by the amine to yield the desired formamide and a silanol (B1196071) byproduct. researchgate.netacs.org A variety of catalytic systems have been developed for this transformation, including metal-free organocatalysts like N-heterocyclic carbenes (NHCs) and base catalysts, as well as metal-based systems. bohrium.comnih.gov

Formic Acid: Formic acid serves as a direct and highly efficient formylating agent. nih.gov It can be produced from the hydrogenation of CO₂ or through biomass processing, positioning it as a sustainable C1 synthon. acs.org A significant advantage of using formic acid is that many N-formylation reactions can proceed under catalyst-free and solvent-free conditions, with water being the only byproduct. researchgate.netacs.orgrsc.org The reaction mechanism is a straightforward nucleophilic attack by the amine on the carbonyl carbon of formic acid, followed by dehydration. researchgate.net This method is applicable to a wide range of primary and secondary aliphatic and aromatic amines. researchgate.netnih.gov

Interactive Table: N-Formylation of Amines using CO₂ and Formic Acid

| Substrate Amine | C1 Source | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methylaniline | CO₂ / Phenylsilane | [TBA][OAc] | >95% | acs.org |

| Benzylamine | CO₂ / Triethoxysilane | [TBA][OAc] | >95% | acs.org |

| Various Amines | Formic Acid | Catalyst- and solvent-free, 60°C | 85-98% | researchgate.net |

| Various Amines | Formic Acid | Thiamine HCl, 80°C, solvent-free | 90-98% | researchgate.net |

| N-Methylaniline | CO₂ / Phenylsilane | EDTA | ~99% | researchgate.net |

Note: This table presents data for model amines analogous to the synthesis of Phenylbutyl formamide.

N,N-Dimethylformamide (DMF) is a widely available and inexpensive chemical that can serve a dual role as both a solvent and a C1 formylating agent. acs.orgresearchgate.net This approach avoids the need for a separate formylating reagent, streamlining the synthetic process.

One of the most effective methods involves the activation of DMF with an agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to form the Vilsmeier reagent in situ. acs.org This highly electrophilic species readily reacts with secondary amines at room temperature, often providing the N-formylated product in excellent yields within minutes. acs.orgnih.gov

Alternative protocols have been developed to leverage DMF as a C1 source under different conditions. For instance, using a catalytic amount of methyl benzoate (B1203000) under microwave irradiation can efficiently promote the formylation of primary and secondary amines in DMF. researchgate.net Boron-based reagents have also been shown to mediate the transamidation of DMF to a range of amines. acs.orgacs.org

Interactive Table: N-Formylation of Amines using DMF

| Substrate Amine | Activating Agent/Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Diphenylamine | POCl₃ | DMF, Room Temp, 1 h | 90% | acs.org |

| Various Sec-Amines | Vilsmeier Reagent (from DMF) | Room Temp, 5 min | 85-99% | acs.orgnih.gov |

| 3-Phenylpropylamine | Methyl Benzoate (cat.) | Microwave, 200°C, 5 min | 93% | researchgate.net |

| Benzylamine | B(OCH₂CF₃)₃ | Acetonitrile/DMF, 80°C | 97% | acs.org |

Note: This table presents data for model amines analogous to the synthesis of this compound.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are integral to the development of modern synthetic methodologies for formamides. mdpi.comsmu.ac.za The goal is to create processes that are not only efficient but also environmentally benign.

Key green chemistry aspects in formamide synthesis include:

Atom Economy and C1 Utilization : The use of C1 sources like CO₂, formic acid, and DMF maximizes atom economy by incorporating the formylating agent directly into the product. acs.orgrsc.org This contrasts with methods that use larger reagents and generate significant waste.

Renewable Feedstocks : Sourcing C1 units from renewable resources is a critical consideration. Formic acid can be derived from biomass, and CO₂ is a widely available post-industrial substance. acs.org Other bio-based feedstocks, such as glycerol (B35011) derivatives, are also being explored as carbonyl sources for formamide synthesis. rsc.org

Catalyst- and Solvent-Free Conditions : The ideal "green" reaction is performed without a catalyst or solvent, which reduces waste, cost, and environmental impact. mdpi.com The N-formylation of amines using formic acid is a prime example of a reaction that can be run effectively under these conditions. acs.org

Catalysis over Stoichiometric Reagents : When a catalyst is necessary, the focus is on using it in small amounts and ensuring it is recyclable. The development of non-noble metal catalysts (e.g., Co, Cu, Fe) and metal-free organocatalysts represents a sustainable alternative to precious metal catalysts. pku.edu.cnrsc.orgrsc.org

Energy Efficiency : Methodologies that operate under mild conditions, such as at room temperature and ambient pressure, are preferred as they consume less energy. acs.org

Waste Minimization : Sustainable methods aim to produce non-toxic and minimal byproducts. The reaction of amines with formic acid yields only water, a benign byproduct. rsc.org Similarly, using CO₂ with a hydrosilane produces a silanol, which is generally less harmful than the byproducts of many classical methods.

The synthesis of isocyanides through the dehydration of formamides, a subsequent reaction for these compounds, has also been optimized with green chemistry in mind, utilizing solvent-free conditions to minimize environmental impact. mdpi.comsmu.ac.za

Chemical Reactivity and Derivatization Pathways of Phenylbutyl Formamide

Transformations Involving the Formyl Group

The formyl group (-CHO) is the most reactive site on the Phenylbutyl Formamide (B127407) molecule under many conditions. Its chemistry is dominated by dehydration reactions and interactions with other carbonyl compounds.

Dehydration Reactions leading to Isocyanides

The most prominent reaction of N-substituted formamides, including Phenylbutyl Formamide, is dehydration to form isocyanides (also known as isonitriles). This transformation is a cornerstone of synthetic chemistry, as isocyanides are exceptionally versatile building blocks, particularly in multicomponent reactions like the Ugi and Passerini reactions. The process involves the removal of a water molecule from the formamide group, a reaction that requires a potent dehydrating agent in the presence of a base.

Several reagents are commonly employed for this dehydration, each with its own advantages and typical reaction conditions. The most widely used include phosphoryl trichloride (B1173362) (POCl₃), triphosgene (B27547) (a safer solid surrogate for phosgene), and p-toluenesulfonyl chloride (p-TsCl).

The general mechanism for dehydration using a reagent like POCl₃ involves the activation of the formyl oxygen atom by the electrophilic phosphorus center. A base, typically a tertiary amine like triethylamine (B128534) or pyridine, then deprotonates the formamide nitrogen. This is followed by the elimination of the activated oxygen group and a second deprotonation at the formyl carbon, leading to the formation of the isocyanide triple bond. Maintaining basic conditions throughout the reaction is crucial to prevent the hydrolysis of the isocyanide product.

Table 1: Comparison of Common Dehydrating Agents for Formamide to Isocyanide Synthesis

| Reagent | Typical Base | Solvent | Temperature | Yields | Key Features |

|---|---|---|---|---|---|

| Phosphoryl Trichloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (B109758) (DCM), THF, or solvent-free | 0 °C to 50 °C | High to Excellent (up to 98%) | Most commonly used reagent; fast reaction times (often <10 min); suitable for a wide range of substrates. |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine, Quinoline, Triethylamine | Dichloromethane (DCM), Dimethyl carbonate (DMC) | Room Temperature | Good to Excellent (up to 98%) | Less toxic than POCl₃ and phosgene (B1210022) derivatives; offers a simplified reaction protocol and work-up. |

| Triphosgene | Triethylamine | Dichloromethane (DCM) | Reflux | Good | Solid, safer alternative to gaseous phosgene; used for in situ isocyanide generation for multicomponent reactions. |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine | Dichloromethane (DCM) | Ambient | Good to High (up to 90%) | Mild conditions; employs readily available and low-cost reagents; effective for both N-alkyl and N-aryl formamides. |

This table is generated based on data from multiple sources detailing the synthesis of isocyanides from N-substituted formamides.

Recent advancements have focused on developing more sustainable protocols, for instance, by using triethylamine as both the base and the solvent to create solvent-free conditions, or by employing mechanochemical activation to reduce solvent use. These methods can significantly increase reaction speed and yield while minimizing waste.

Reactions with Carbonyl Compounds

Direct reactions involving the formyl group of N-substituted formamides like this compound with external carbonyl compounds are not as common as dehydration. However, the chemistry in this area primarily revolves around two scenarios: the formamide acting as a precursor to a more reactive species, or participating in specific catalyzed condensation reactions.

A) Role as an Isocyanide Precursor in Multicomponent Reactions:

The most significant role of this compound in the context of carbonyl compound reactivity is as a stable precursor to 4-phenylbutyl isocyanide. As detailed in the previous section, the formamide is readily dehydrated to the corresponding isocyanide. This in situ or pre-formed isocyanide can then participate in powerful multicomponent reactions (MCRs) involving aldehydes or ketones.

Passerini Three-Component Reaction (P-3CR): This reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. If 4-phenylbutyl isocyanide (derived from this compound) is reacted with an aldehyde (R'-CHO) and a carboxylic acid (R''-COOH), it yields a complex amide structure. The reaction is believed to proceed through a concerted, non-ionic mechanism involving a cyclic transition state, especially in non-polar solvents.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more versatile, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to form a bis-amide in a single step. The mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The isocyanide adds to this activated iminium ion, followed by the addition of the carboxylate anion and a final Mumm rearrangement to yield the stable bis-amide product. This one-pot synthesis allows for the rapid generation of complex, peptide-like molecules from simple precursors.

B) Direct Condensation Reactions (Leuckart-Wallach Type):

The Leuckart reaction and its variants involve the reductive amination of aldehydes and ketones using formamide or its derivatives as both the nitrogen source and the reducing agent. In this context, this compound could react with a ketone or aldehyde, typically at elevated temperatures (160-185 °C), often with the addition of formic acid.

The mechanism is thought to involve the initial formation of an α-hydroxy amine adduct between the carbonyl compound and the formamide. This intermediate can then dehydrate to an iminium cation, which is subsequently reduced by a hydride equivalent (derived from formic acid or formamide decomposition) to yield the formylated amine product. This pathway effectively couples the carbonyl compound with the phenylbutylamino- moiety. Catalysts, such as nickel, have been shown to lower the required reaction temperature and increase the yields of the resulting amines.

Table 2: Reactivity of this compound (or its Isocyanide derivative) with Carbonyls

| Reaction Type | Carbonyl Reactant | Other Key Reactants | Product Type | Key Features |

|---|---|---|---|---|

| Passerini Reaction | Aldehyde or Ketone | Carboxylic Acid | α-Acyloxy Amide | Three-component reaction; forms a new C-C and C-O bond. |

| Ugi Reaction | Aldehyde or Ketone | Amine, Carboxylic Acid | Bis-Amide | Four-component reaction; highly convergent and atom-economical. |

| Leuckart-Wallach Reaction | Aldehyde or Ketone | Formic Acid (optional) | N-alkylated Amine | Reductive amination using formamide as the amine source and reducing agent. |

This table summarizes the main reaction pathways involving this compound or its derivatives with carbonyl compounds.

Conversion to Advanced Phenylbutyl Derivatives

Beyond the direct modification of the formyl group, this compound serves as a crucial starting material for creating more complex derivatives with unique properties and functionalities.

Synthesis of Phenylalkyl Isoselenocyanates from this compound

Phenylalkyl isoselenocyanates are selenium-containing analogs of naturally occurring isothiocyanates and are of significant interest for their biological activities. A robust and efficient method for their synthesis begins with N-substituted formamides like this compound.

Dehydration to Isocyanide: The this compound is first dehydrated in situ to form 4-phenylbutyl isocyanide. This is typically achieved using triphosgene in a refluxing solvent like dichloromethane, with triethylamine acting as a base.

Addition of Selenium: Elemental selenium powder is then added to the reaction mixture containing the newly formed isocyanide. The isocyanide readily attacks the selenium, leading to the formation of the phenylbutyl isoselenocyanate product.

The reaction scheme can be summarized as follows:

Phenylbutylamine → this compound → [4-Phenylbutyl Isocyanide] → 4-Phenylbutyl Isoselenocyanate

This synthetic strategy is advantageous as it avoids the need to isolate the often volatile and pungent isocyanide intermediate. The yields for this conversion are generally good. Research has shown that this method is applicable to a series of phenylalkyl formamides with varying alkyl chain lengths.

Table 3: Research Findings on Phenylalkyl Isoselenocyanate Synthesis

| Starting Material | Key Reagents | Intermediate | Final Product | Reported Yield |

|---|---|---|---|---|

| Benzyl Formamide | Triphosgene, Triethylamine, Selenium Powder | Benzyl Isocyanide | Benzyl Isoselenocyanate | Good |

| Phenylalkyl Formamides (general) | Triphosgene, Triethylamine, Selenium Powder | Phenylalkyl Isocyanide | Phenylalkyl Isoselenocyanate | Good |

Data compiled from studies on the synthesis of phenylalkyl isoselenocyanates.

This conversion highlights the utility of this compound as a stable precursor for generating more complex organoselenium compounds.

Cleavage and Degradation Studies of Formamide Analogs

Thermal Decomposition Pathways

The thermal degradation of formamides can proceed through various pathways, largely dependent on the temperature and the presence of catalysts. For N-(4-phenylbutyl)formamide, the decomposition is expected to initiate at the weakest bonds within the molecule.

In the absence of specific experimental data for N-(4-phenylbutyl)formamide, the thermal decomposition pathways can be postulated based on studies of simpler formamides. The primary decomposition routes for formamides typically involve the cleavage of the C-N bond or the formyl C-H bond.

One potential pathway at elevated temperatures is the homolytic cleavage of the N-C bond connecting the formamide group to the butyl chain. This would generate a formamide radical (•CONH₂) and a 4-phenylbutyl radical. The formamide radical can further decompose to carbon monoxide (CO) and an amino radical (•NH₂). The 4-phenylbutyl radical could undergo various reactions, including dimerization, disproportionation, or cyclization to form tetralin.

Alternatively, the initial step could be the cleavage of the formyl C-H bond, leading to a hydrogen atom and an N-(4-phenylbutyl)formamidoyl radical. Another significant pathway, particularly at higher temperatures, is the decomposition into hydrogen cyanide (HCN) and 4-phenylbutanol, or further decomposition to ammonia (B1221849) (NH₃) and 4-phenylbutanal. The presence of the phenyl group may also influence the reaction, potentially favoring pathways that lead to aromatic products.

Table 1: Postulated Primary Thermal Decomposition Products of N-(4-phenylbutyl)formamide

| Initial Bond Cleavage | Primary Radical Products | Subsequent Stable Products |

| N-C (butyl) | •CONH₂, •CH₂(CH₂)₃C₆H₅ | CO, NH₃, Toluene, Ethylbenzene, Styrene |

| C-H (formyl) | H•, C₆H₅(CH₂)₄NCHO• | H₂, CO, 4-Phenylbutylamine (B88947) |

| Intramolecular rearrangement | - | HCN, 4-Phenylbutanol |

Note: This table presents hypothetical products based on the known thermal decomposition of similar organic compounds, in the absence of specific experimental data for N-(4-phenylbutyl)formamide.

Photolytic Degradation Mechanisms

The photolytic degradation of N-(4-phenylbutyl)formamide would be initiated by the absorption of ultraviolet (UV) radiation. The specific degradation pathways are dependent on the wavelength of the incident light and the surrounding medium. Drawing parallels with the photochemistry of other N-substituted formamides, several radical-based mechanisms can be proposed.

The primary photochemical process for simple amides often involves the homolytic cleavage of the N-C bond or the C-H bond of the formyl group. For N-(4-phenylbutyl)formamide, this would lead to the formation of a formamide radical (•CONH₂) and a 4-phenylbutyl radical, similar to the thermal decomposition pathway. The subsequent reactions of these radicals would drive the formation of various photoproducts.

Another plausible photolytic pathway is the cleavage of a C-H bond within the butyl chain, particularly at the benzylic position (the carbon adjacent to the phenyl group), which is activated by the aromatic ring. This would result in a more stable secondary radical. The presence of the phenyl group also introduces the possibility of photochemical reactions involving the aromatic ring itself, such as photosubstitution or rearrangement, although these are generally less common than radical formation from the formamide moiety.

Electron spin resonance (ESR) studies on the photolysis of N-methylformamide have shown that C-H bond scission is a primary step. acs.org By analogy, for N-(4-phenylbutyl)formamide, cleavage of a C-H bond on the butyl chain is a likely event.

Table 2: Potential Primary Photolytic Degradation Products of N-(4-phenylbutyl)formamide

| Initial Photochemical Event | Primary Radical Species | Potential Final Products |

| N-C Bond Cleavage | •CONH₂, •(CH₂)₄C₆H₅ | CO, NH₃, Toluene, Bibenzyl |

| Formyl C-H Bond Cleavage | H•, C₆H₅(CH₂)₄NCHO• | H₂, 4-Phenylbutylamine |

| Benzylic C-H Bond Cleavage | H•, C₆H₅CH•(CH₂)₃NHCHO | Rearrangement and elimination products |

Note: This table outlines potential photoproducts based on the established photochemistry of related N-alkyl amides. The actual product distribution would need to be determined experimentally.

Mechanistic Investigations of Phenylbutyl Formamide Transformations

Elucidation of Reaction Mechanisms

The formation and transformation of formamides are governed by fundamental reaction mechanisms, including nucleophilic acyl substitution and radical-chain processes. Understanding these pathways is crucial for controlling reaction outcomes and optimizing synthetic strategies.

The synthesis of N-(4-phenylbutyl)formamide, like other formamides, typically proceeds through a nucleophilic acyl substitution mechanism. nih.govmasterorganicchemistry.com This class of reaction is central to the chemistry of carboxylic acid derivatives. libretexts.orglibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of an acyl compound, leading to a tetrahedral intermediate. Subsequently, a leaving group is eliminated, and the carbonyl double bond is reformed. libretexts.orglibretexts.org

In a typical synthesis of phenylalkyl formamides, a primary amine like phenylalkylamine acts as the nucleophile, and a formylating agent such as ethyl formate (B1220265) serves as the acylating agent. nih.gov The reaction proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of ethyl formate. This initial step forms a tetrahedral intermediate. libretexts.org

Elimination: The intermediate collapses, expelling the ethoxide (⁻OEt) leaving group and reforming the carbonyl bond, which yields the final N-substituted formamide (B127407) product. libretexts.org

The reactivity of the acylating agent is a key factor. Acyl chlorides are the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive. libretexts.org The reaction equilibrium generally favors the formation of the more stable, weaker base. Therefore, the nucleophile should be a stronger base than the leaving group for the reaction to proceed favorably. masterorganicchemistry.com The stability of amides is attributed to the resonance donation from the nitrogen lone pair to the carbonyl carbon, which reduces its electrophilic character. libretexts.org

While nucleophilic acylation is common, radical-chain mechanisms are also pertinent in certain formylation reactions, particularly those involving C-H functionalization or cross-coupling. nih.govacs.org These reactions proceed through a sequence of initiation, propagation, and termination steps. lumenlearning.com

Initiation: This phase involves the generation of radical species, typically through the homolytic cleavage of a weak bond, which can be induced by heat or light. nih.govlumenlearning.com Reagents like AIBN (2,2'-azobis(2-methylpropionitrile)) or the triethylborane/oxygen system are common radical initiators. unibe.ch

Propagation: A generated radical reacts with a stable molecule to create a new radical. This "chain" part of the reaction often involves hydrogen abstraction or the addition of a radical to a double bond. lumenlearning.com For instance, in some systems, a carbon-centered radical can be generated through hydrogen atom transfer (HAT) from a C(sp³)–H bond. nih.gov

Termination: The reaction chain concludes when two radicals combine, ending the propagation cycle. lumenlearning.com

In the context of formylation, a formyl radical (HC•O) can be generated and participate in these chains. acs.org For example, studies on transition-metal-free cross-coupling reactions have revealed novel radical initiation systems where a combination of a simple organic additive (like N,N'-dimethylethylenediamine) and a base can initiate a radical chain process, bypassing the need for conventional initiators. acs.org Such mechanisms, often involving a base-promoted homolytic aromatic substitution (BHAS), highlight the diverse pathways available for forming C-C or C-N bonds in related systems. acs.org

The transformation of formamides can occur through both intramolecular and intermolecular pathways, often in competition. For example, the palladium-catalyzed synthesis of indoles from N-(2-iodoaryl)formamides and terminal alkynes involves an intramolecular cascade where C–C and C–N bonds are formed in sequence. mdpi.com Here, the formamide nitrogen acts as an internal nucleophile, attacking an activated alkyne in a key cyclization step. mdpi.com

Theoretical studies on the decomposition of the parent formamide (NH₂CHO) also illustrate the competition between different pathways. The decomposition can lead to various small molecules like CO, NH₃, H₂O, and HCN through complex multi-step processes. acs.orgresearchgate.net For instance, the loss of water is a multistep process involving a formimic acid conformer, while CO elimination proceeds through a carbene intermediate. acs.org The relative energies of transition states and intermediates determine the dominant pathway. researchgate.net

The interplay between intramolecular and intermolecular forces is also evident in the structure of formamide-containing systems. Hydrogen bonding, both within a molecule (intramolecular) and between molecules (intermolecular), can significantly influence reactivity. In dimers of carboxylic acids and amides, intermolecular hydrogen bonds lead to changes in bond lengths and electron distribution compared to the monomer, affecting the molecule's properties. nih.gov

Kinetic and Thermodynamic Parameters of Formamide-Related Reactions

The rates and feasibility of formamide transformations are defined by their kinetic and thermodynamic parameters. Studies on the parent formamide molecule provide fundamental data that can be extrapolated to more complex systems like N-(4-phenylbutyl)formamide.

Research on the hydrolysis of formamide has determined key activation parameters. For the acid-catalyzed reaction, the enthalpy of activation (ΔH‡) is 17.0 ± 0.4 kcal/mol and the entropy of activation (ΔS‡) is -18.8 ± 1.3 cal/mol·K. cdnsciencepub.com For the base-catalyzed pathway, ΔH‡ is 17.9 ± 0.2 kcal/mol and ΔS‡ is -11.1 ± 0.5 cal/mol·K. cdnsciencepub.com These values, determined from rate constants measured over a range of temperatures, are crucial for understanding the reaction's energy profile.

Table 1: Activation Parameters for Formamide Hydrolysis cdnsciencepub.com

| Reaction Pathway | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Acid-Catalyzed | 17.0 ± 0.4 | -18.8 ± 1.3 |

| Base-Catalyzed | 17.9 ± 0.2 | -11.1 ± 0.5 |

Theoretical studies on formamide decomposition have calculated the energy barriers for various elimination pathways. The barriers for decarboxylation (loss of CO), dehydrogenation (loss of H₂), and dehydration (loss of H₂O) are all in the range of 73–78 kcal/mol. acs.org

Table 2: Relative Energies of Products in the OH + CH₂NH Reaction nih.gov

| Products | Relative Energy (kJ/mol) |

| Formamide + H | -89.5 |

| E-methanimidic acid + H | -44.8 |

| Formaldehyde + NH₂ | -43.5 |

| Z-methanimidic acid + H | -30.1 |

The standard molar enthalpy of formation for formamide in the gaseous state has been determined to be -188.6 ± 0.4 kJ/mol at 298.15 K. researchgate.net This fundamental thermodynamic value is essential for calculating the energy changes in any reaction involving formamide.

Isotopic Labeling Studies in Mechanistic Elucidation of Formamide Systems

Isotopic labeling is a powerful tool for tracing reaction pathways and verifying proposed mechanisms. nih.gov By replacing an atom with its heavier isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the atom's fate through a reaction sequence using techniques like mass spectrometry or NMR spectroscopy. nih.govnih.gov

This technique has been applied to elucidate mechanisms in formamide-related systems. For example, in the study of formamide hydrolysis, the solvent deuterium (B1214612) kinetic isotope effect (KIE) was determined to distinguish between different mechanistic steps. cdnsciencepub.com The observed KIE values (kOH/kOD) helped to analyze the rate-limiting step, confirming that under certain conditions, the initial attack of the hydroxide (B78521) ion is dominant. cdnsciencepub.com

In another example, deuterium labeling experiments were crucial in reinvestigating the radical initiation mechanism of the diamine-promoted, transition-metal-free cross-coupling reaction. acs.org By strategically placing deuterium atoms, researchers could track hydrogen atom transfer steps and differentiate between previously proposed mechanistic pathways, leading to a more refined understanding of how the radical chain is initiated. acs.org These studies demonstrate the indispensable role of isotope labeling in providing definitive evidence for complex reaction mechanisms that might otherwise be ambiguous.

Advanced Spectroscopic and Analytical Characterization of Phenylbutyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H NMR) analysis of phenylbutyl formamide (B127407), typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each set of non-equivalent protons in the molecule. nih.gov These signals are characterized by their chemical shift (δ), multiplicity, and integration value.

A study reported the following ¹H NMR data for phenylbutyl formamide, obtained at 500 MHz in CDCl₃:

A singlet at 8.19 ppm is attributed to the formyl proton (CHO). nih.gov

A multiplet between 7.29 and 7.33 ppm corresponds to two of the aromatic protons of the phenyl group. nih.gov

A multiplet from 7.18 to 7.24 ppm represents the remaining three aromatic protons. nih.gov

A broad singlet at 5.92 ppm is assigned to the N-H proton of the formamide group. nih.gov

A doublet of triplets at 3.35 ppm (J = 7.0 and 6.5 Hz) corresponds to the two protons on the carbon adjacent to the nitrogen atom (-CH₂-NH). nih.gov

A triplet at 2.66 ppm (J = 6.5 Hz) is assigned to the two protons on the benzylic carbon (-Ph-CH₂-). nih.gov

Two multiplets, one between 1.66 and 1.72 ppm and another from 1.56 to 1.62 ppm, are attributed to the four protons of the two central methylene (B1212753) groups of the butyl chain (-CH₂-CH₂-). nih.gov

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.19 | s | 1H | CHO |

| 7.33-7.29 | m | 2H | Ar-H |

| 7.24-7.18 | m | 3H | Ar-H |

| 5.92 | br s | 1H | NH |

| 3.35 | dt | 2H | -CH₂-NH |

| 2.66 | t | 2H | Ph-CH₂- |

| 1.72-1.66 | m | 2H | -CH₂- |

s = singlet, m = multiplet, br s = broad singlet, dt = doublet of triplets, t = triplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. While specific ¹³C NMR data for this compound is not as commonly reported as ¹H NMR data, related formamide structures provide insight into the expected chemical shifts. For instance, in a similar compound, N-(1-phenylethyl)formamide, the carbonyl carbon (C=O) appears around 160-164 ppm, while the aromatic carbons show signals in the 125-143 ppm range. thieme-connect.com The aliphatic carbons would be expected at higher field (lower ppm values).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (C₁₁H₁₅NO), the expected exact mass is approximately 177.1154 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy, which is crucial for confirming the molecular formula. One study reported an HRMS (Electron Ionization - EI) calculated value of 177.1148 for C₁₁H₁₅NO, with the found value being 177.1149, confirming the compound's identity. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.

Mass Spectrometry Data for this compound

| Technique | Calculated m/z | Found m/z | Molecular Formula |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

N-H stretch: A peak typically in the region of 3300-3500 cm⁻¹.

C=O stretch (Amide I band): A strong absorption usually found between 1630 and 1695 cm⁻¹.

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Spectroscopic Methods for Reaction Monitoring and Purity Assessment

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions and assessing the purity of the final product. tutorchase.com For the synthesis of this compound, techniques like Near-Infrared (NIR) or Raman spectroscopy can be employed for real-time, in-situ monitoring. leidenuniv.nlspectroscopyonline.com These methods can track the disappearance of reactants and the appearance of the product without the need for offline sampling. leidenuniv.nlspectroscopyonline.com

Furthermore, the purity of a synthesized batch of this compound can be readily assessed using the same spectroscopic methods discussed above. tutorchase.com For example, the presence of impurities would be indicated by extraneous peaks in the ¹H NMR or ¹³C NMR spectra. tutorchase.com Similarly, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate any impurities and identify them based on their mass spectra. sciensage.info The intensity of the signals in a spectrum is proportional to the concentration of the substance, allowing for quantitative purity assessment. tutorchase.com

Computational and Theoretical Chemistry Studies of Phenylbutyl Formamide Systems

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of formamide (B127407) systems with high accuracy.

The geometry of a molecule dictates many of its physical and chemical properties. High-level quantum chemical calculations have been employed to determine the optimized geometry of formamide. Studies have shown that the equilibrium structure of formamide is planar, a finding confirmed by the absence of imaginary vibrational frequencies at the CCSD(T)/PVTZ level of theory. acs.org The planarity is a key feature, arising from the delocalization of the nitrogen lone pair into the carbonyl group.

The C-N bond length is a critical parameter, and calculations at the CCSD(T)/PVTZ level predict it to be 1.354 Å. acs.org This value is intermediate between a typical C-N single bond and a C=N double bond, providing evidence for the partial double bond character due to resonance.

Conformational analysis of formamide primarily revolves around the rotation around the C-N bond. This rotation is not free and is hindered by a significant energy barrier. The transition state for this rotation is a non-planar structure where the amino group is perpendicular to the rest of the molecule. The barrier to internal rotation around the C-N bond has been estimated to be approximately 15.2 ± 0.5 kcal/mol, including zero-point energy corrections. acs.org

Table 1: Calculated Geometrical Parameters for Formamide

| Parameter | Calculated Value (Å/degrees) | Method |

| C-N bond length | 1.354 | CCSD(T)/PVTZ acs.org |

| C=O bond length | 1.206 | wB97xD/aug-cc-pVTZ acs.org |

| Rotational Barrier (C-N) | 15.2 ± 0.5 kcal/mol | CCSD(T)/PVTZ acs.org |

The electronic structure of formamide is central to its chemical reactivity. The resonance model, which depicts the delocalization of the nitrogen lone pair electrons across the N-C-O system, is a cornerstone of its description. acs.orgnih.gov This resonance results in a significant dipole moment, with a calculated value of 3.976 D. acs.org

Analysis of the electronic structure using methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) provides a more quantitative picture. researchgate.net These analyses confirm the charge distribution predicted by the resonance model, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen and carbonyl carbon atoms. The H-bonding capabilities of formamide, acting as both a hydrogen bond donor and acceptor, are also a direct consequence of its electronic structure. researchgate.net

The nature of the chemical bonds can be further elucidated through various analytical tools. For instance, the analysis of valence electronic structure from the viewpoint of resonance theory provides a method to understand the electronic structure from general-purpose quantum chemical calculations. nih.gov

Thermochemical properties, such as the enthalpy of formation, are crucial for understanding the stability and reactivity of formamide. Experimental and theoretical studies have been conducted to determine these values. The standard molar enthalpy of formation in the gaseous state for formamide has been determined to be -188.6 ± 0.4 kJ·mol⁻¹. acs.org This value was derived from the experimentally measured enthalpy of formation in the liquid state (-571.4 ± 0.3 kJ·mol⁻¹) and the enthalpy of vaporization (62.2 ± 0.3 kJ·mol⁻¹). acs.org

Quantum chemical calculations using various methods, including density functional theory (DFT), Møller-Plesset perturbation theory (MPn), and composite methods like G_n_, have been used to verify these experimental data. acs.orgresearchgate.netanl.gov These calculations provide a theoretical basis for the thermochemical properties and allow for the prediction of these properties for related molecules where experimental data may be unavailable.

Table 2: Thermochemical Data for Formamide

| Property | Value (kJ·mol⁻¹) | Source |

| ΔfH°(g, 298.15 K) | -188.6 ± 0.4 | Experimental acs.org |

| ΔfH°(l, 298.15 K) | -250.8 ± 0.3 | Experimental acs.org |

| ΔvapH°(298.15 K) | 62.2 ± 0.3 | Experimental acs.org |

Exploration of Potential Energy Surfaces and Transition States in Formamide Decomposition

The decomposition of formamide is a fundamental process with implications in prebiotic chemistry and astrochemistry. nih.govacs.org Computational studies have been instrumental in mapping the potential energy surfaces (PES) for various decomposition pathways. These studies involve locating the transition states that connect the reactant (formamide) to different products.

Quantum chemical calculations, particularly using high-level coupled-cluster theory (CCSD(T)), have been used to construct the [CH₃NO] potential energy surface. acs.orgresearchgate.net The energy barriers for key decomposition processes like decarboxylation (loss of CO), dehydrogenation (loss of H₂), and dehydration (loss of H₂O) have been calculated to be in the range of 73-78 kcal/mol. acs.orgresearchgate.net

For example, the elimination of carbon monoxide is predicted to occur via a two-step pathway involving an aminohydroxymethylene intermediate. acs.org The dehydration process is a multi-step reaction that proceeds through a formimic acid conformer. acs.org These detailed mechanistic insights are only accessible through theoretical exploration of the PES.

Molecular Dynamics Simulations of Phenylbutyl Formamide Interactions

MD simulations have revealed that liquid formamide is characterized by a continuous and complex hydrogen-bond network. researchgate.net In aqueous solutions, formamide can interact with water molecules through hydrogen bonds, and these interactions can influence the local structure of water. pku.edu.cnresearchgate.net Interestingly, a weak interaction between the C-H bond of the formyl group and water has been identified, which may play a role in preventing the tautomerization of formamide in solution. pku.edu.cn

These simulations are crucial for understanding the solvent effects on the properties and reactivity of formamides and for modeling their behavior in biological and chemical systems.

Applications in Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for predicting and validating reaction mechanisms. For formamide, theoretical studies have been used to investigate its formation from simpler precursors like ammonia (B1221849) and carbon monoxide, as well as its hydrolysis. acs.orgresearchgate.netacs.org

By calculating the energies of reactants, products, intermediates, and transition states, computational chemists can map out the most likely reaction pathways. For the reaction between NH₃ and CO to form formamide, computational studies have analyzed different reaction paths, including the role of pre-reaction complexes and the potential for hydrogen tunneling in low-temperature environments. acs.orguj.ac.za

In the case of formamide hydrolysis, ab initio calculations and simulations have been used to elucidate the reaction mechanism in water. researchgate.net These studies have shown that the reaction is likely to proceed through a diol intermediate, with water molecules playing a crucial role as catalysts. researchgate.net The ability to model these complex reaction mechanisms at a molecular level is a key advantage of computational chemistry.

Applications of Phenylbutyl Formamide in Diverse Organic Synthesis

Phenylbutyl Formamide (B127407) as a Precursor in Heterocyclic Synthesis (e.g., 1,2,4-Triazoles)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While comprehensive studies detailing the use of Phenylbutyl formamide as a direct precursor for 1,2,4-triazoles are not extensively documented in publicly available literature, the general reactivity of formamides suggests a potential pathway. Formamides can serve as a source of a formyl group or a nitrogen atom in the construction of heterocyclic rings. The specific reactivity of this compound in this context would be influenced by the steric and electronic effects of the phenyl and butyl substituents. Further research is needed to fully elucidate its efficacy and reaction scope in the synthesis of 1,2,4-triazoles and other heterocyclic systems.

Integration into Complex Molecular Architectures

The incorporation of formamide moieties into larger, more complex molecules is a key strategy in the synthesis of functional organic compounds.

This compound can be utilized as a building block in the synthesis of polyfunctionalized molecules. For instance, N-(4-phenylbutyl)formamide has been used as a reactant in the preparation of 2-(4-Phenyl-butyl)-2,3-dihydro-isoindol-1-one. semanticscholar.orgrsc.org This transformation demonstrates how the formamide group can be part of a larger synthetic scheme, leading to the formation of complex heterocyclic structures. semanticscholar.org The presence of both the phenyl and butyl groups allows for further functionalization, making it a versatile intermediate in multistep synthesis.

Tertiary amines are a crucial class of compounds with wide-ranging applications. semanticscholar.org One of the methods to synthesize tertiary amines is through the reductive amination of carbonyl compounds. While many formamides can be used in these reactions, N-(4-phenylbutyl)formamide has been specifically mentioned in the synthesis of 2-(4-Phenyl-butyl)-2,3-dihydro-isoindol-1-one, which contains a tertiary amine within its structure. semanticscholar.orgrsc.org This highlights the utility of this compound as a precursor in reactions designed to generate complex amine-containing molecules. semanticscholar.org

Catalytic Roles of Formamide and its Derivatives in Organic Transformations

Formamides and their derivatives have emerged as potent catalysts in a variety of organic reactions, offering cost-effective and efficient alternatives to traditional methods. nih.govrsc.orgorganic-chemistry.org

Although specific examples detailing the catalytic use of this compound in dehydroxyhalogenation are not prominent, the broader class of formamides, such as N-formylpyrrolidine (FPyr), has been shown to be effective. nih.govresearchgate.net These catalysts can facilitate the conversion of alcohols to alkyl chlorides. nih.gov This type of transformation is valuable in organic synthesis for activating hydroxyl groups for subsequent nucleophilic substitution reactions.

The activation of carboxylic acids is a fundamental step in the formation of amides and esters. Formamide derivatives, acting as Lewis base catalysts, have been successfully employed for this purpose. nih.govrsc.orgorganic-chemistry.orgresearchgate.net For example, N-formylpyrrolidine (FPyr) can catalyze the formation of amide and ester bonds. rsc.orgorganic-chemistry.orgresearchgate.net This methodology is noted for its cost-effectiveness and broad applicability. rsc.orgorganic-chemistry.org The mechanism often involves the generation of a more reactive acid chloride intermediate. nih.govresearchgate.net While this compound itself is not the most cited catalyst for this reaction, the underlying principles of formamide catalysis suggest its potential in this area. nih.gov

Formation of Geminal Dichlorides through Formamide Catalysis

The conversion of aldehydes into geminal dichlorides is a fundamental transformation in organic synthesis, providing valuable precursors for various functional groups. While several methods exist for this conversion, many rely on harsh reagents or conditions. Recent advancements have demonstrated the efficacy of formamide-based organocatalysis for this purpose, offering a milder and more selective alternative. This approach utilizes a catalytic amount of a simple formamide in conjunction with a stoichiometric chlorinating agent to efficiently transform aldehydes into their corresponding 1,1-dichloroalkanes. organic-chemistry.orgpeterhuylab.dethieme-connect.com

Research in this area has identified that the combination of a Lewis basic formamide catalyst, such as N-formylpyrrolidine, and phthaloyl chloride as the chlorine source provides an effective system for the dichlorination of a wide array of aldehydes. organic-chemistry.orgthieme-connect.com The reaction proceeds under mild conditions and demonstrates remarkable functional group tolerance, making it a valuable tool for complex molecule synthesis. organic-chemistry.org The proposed mechanism suggests the in situ formation of a Vilsmeier-Haack type reagent from the reaction between the formamide catalyst and phthaloyl chloride. thieme-connect.com This intermediate then activates the aldehyde, facilitating a nucleophilic substitution to yield the geminal dichloride. peterhuylab.dethieme-connect.com

The protocol is distinguished by its operational simplicity, scalability, and high yields across a diverse range of substrates, including aliphatic and aromatic aldehydes. organic-chemistry.org

Research Findings: Substrate Scope and Yields

Studies have demonstrated the broad applicability of formamide catalysis for the synthesis of geminal dichlorides from various aldehydes. The reaction conditions are generally mild, typically employing the formamide catalyst in dichloromethane (B109758) (DCM) with phthaloyl chloride at room temperature. The following table summarizes the results for the conversion of different aldehydes to their corresponding geminal dichlorides.

Table 1: Formamide-Catalyzed Dichlorination of Various Aldehydes

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | (Dichloromethyl)benzene | 96 |

| 4-Methoxybenzaldehyde | 1-(Dichloromethyl)-4-methoxybenzene | 95 |

| 4-Nitrobenzaldehyde | 1-(Dichloromethyl)-4-nitrobenzene | 99 |

| 4-Chlorobenzaldehyde | 1-Chloro-4-(dichloromethyl)benzene | 97 |

| 2-Naphthaldehyde | 2-(Dichloromethyl)naphthalene | 95 |

| Cinnamaldehyde | (3,3-Dichloroprop-1-en-1-yl)benzene | 86 |

| Cyclohexanecarbaldehyde | (Dichloromethyl)cyclohexane | 80 |

| Pivalaldehyde | 1,1-Dichloro-2,2-dimethylpropane | 70 |

Data sourced from studies on N-formylpyrrolidine/phthaloyl chloride systems. organic-chemistry.org

The data indicates that the system is highly effective for both electron-rich and electron-deficient aromatic aldehydes, consistently providing excellent yields. organic-chemistry.org Aliphatic aldehydes, including those with significant steric hindrance like pivalaldehyde, are also converted successfully, albeit with slightly lower yields compared to their aromatic counterparts. organic-chemistry.org The compatibility with olefinic bonds, as seen in the successful dichlorination of cinnamaldehyde, further underscores the method's high level of functional group compatibility. organic-chemistry.org

Table of Mentioned Compounds

| Compound Name |

|---|

| N-butyl-N-phenylformamide |

| This compound |

| Geminal Dichlorides |

| N-formylpyrrolidine |

| Phthaloyl chloride |

| Dichloromethane (DCM) |

| Benzaldehyde |

| (Dichloromethyl)benzene |

| 4-Methoxybenzaldehyde |

| 1-(Dichloromethyl)-4-methoxybenzene |

| 4-Nitrobenzaldehyde |

| 1-(Dichloromethyl)-4-nitrobenzene |

| 4-Chlorobenzaldehyde |

| 1-Chloro-4-(dichloromethyl)benzene |

| 2-Naphthaldehyde |

| 2-(Dichloromethyl)naphthalene |

| Cinnamaldehyde |

| (3,3-Dichloroprop-1-en-1-yl)benzene |

| Cyclohexanecarbaldehyde |

| (Dichloromethyl)cyclohexane |

| Pivalaldehyde |

Formamide in Prebiotic Chemistry: Implications for Chemical Evolution

Catalysis of Formamide (B127407) Transformations by Mineral Surfaces

The transformation of formamide into more complex molecules is often facilitated by the presence of mineral surfaces. Minerals were abundant on the early Earth and could have played a crucial role in concentrating, selecting, and catalyzing prebiotic reactions. torvergata.itresearchgate.net

Numerous studies have shown that a variety of minerals can effectively catalyze formamide condensation reactions. These include:

Clays (e.g., Montmorillonite): These layered silicates have been shown to promote the formation of nucleobases and other organic compounds from formamide. torvergata.itcambridge.org

Titanium Dioxide (TiO₂): This semiconductor mineral can photocatalyze the conversion of formamide into nucleobases and even sugars, using UV light as an energy source. mdpi.compnas.org

Iron-Sulfur Minerals (e.g., Pyrite): Found in hydrothermal vent environments, these minerals can catalyze the formation of purines like adenine (B156593) from formamide. researchgate.net

Meteorites: Analysis of meteorites has shown they can catalyze the synthesis of a wide range of prebiotic compounds from formamide, including nucleosides, when subjected to energy sources like proton irradiation. pnas.orgmdpi.com This suggests that extraterrestrial materials could have contributed to the inventory of organic molecules on the early Earth.

Other Minerals: A wide range of other minerals, such as silicates, phosphates, borates, and carbonates, have also been shown to catalyze formamide condensation. researchgate.netmdpi.com

The catalytic activity of these mineral surfaces not only enhances the rate of reaction but can also influence the selectivity, favoring the formation of specific products. mdpi.commdpi.com For example, mineral self-assembled structures forming in alkaline silica-rich solutions have been found to be excellent catalysts for formamide condensation. researchgate.net

Table 2: Minerals Catalyzing Formamide Transformations

| Mineral Type | Examples | Products Formed | Reference(s) |

|---|---|---|---|

| Clays | Montmorillonite | Nucleobases, other organics | torvergata.itcambridge.org |

| Oxides | Titanium Dioxide (TiO₂) | Nucleobases, Sugars | mdpi.compnas.org |

| Sulfides | Pyrite (FeS₂) | Purines (e.g., Adenine) | researchgate.net |

| Extraterrestrial | Meteorites | Nucleosides, Amino Acids | pnas.orgmdpi.com |

| Silicates/Carbonates | Various | Various biogenic molecules | researchgate.net |

Spectroscopic and Computational Insights into Prebiotic Formamide Reactions

To gain a deeper understanding of the mechanisms underlying formamide-based prebiotic synthesis, researchers employ spectroscopic and computational techniques. These methods provide valuable insights into reaction pathways, intermediates, and the role of catalysts at the molecular level.

Spectroscopic Studies:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups of molecules and has been used to study the adsorption of formamide on mineral surfaces like silica (B1680970) and kaolinite. mdpi.comacs.org These studies reveal how formamide interacts with the mineral surface, for instance, through hydrogen bonding. acs.org Time-resolved FTIR spectroscopy has also been used to study the kinetics of species generated in formamide decomposition, highlighting the role of radical species like CN. ucl.ac.uk

Mass Spectrometry: Techniques like desorption electrospray ionization-mass spectrometry imaging (DESI-MSI) allow for the direct analysis of reaction products on mineral surfaces, showing a correlation between the spatial distribution of products and the mineral microenvironment. nih.gov

Computational Insights:

Quantum Chemical Calculations: These calculations are used to investigate the energetics and mechanisms of formamide reactions. arxiv.orgresearchgate.netoup.com They can help to predict reaction barriers and identify plausible reaction pathways. For example, computational studies have supported the feasibility of formamide dimer reactions leading to both purine (B94841) and pyrimidine (B1678525) bases. acs.org They have also been used to explore the decomposition pathways of formamide and the formation of key intermediates like hydrogen cyanide (HCN). nih.govacs.org

Ab Initio Molecular Dynamics: These simulations provide a dynamic picture of chemical reactions, taking into account the role of the solvent and other environmental factors. frontiersin.org Such simulations have revealed different reaction networks for formamide in the gas phase versus in an aqueous solution, providing crucial insights into the influence of the environment on prebiotic chemistry. nih.gov

Together, these spectroscopic and computational approaches provide a detailed picture of formamide's reactivity in prebiotic scenarios. They help to elucidate the complex reaction networks that could have led from this simple one-carbon molecule to the diverse array of biomolecules necessary for the origin of life. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for phenylbutyl formamide, and how can researchers optimize purity during synthesis?

- Methodology : Begin with nucleophilic substitution or condensation reactions using butylamine and formyl chloride derivatives. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final purity is achieved through recrystallization (e.g., using ethanol/water mixtures) and validated via HPLC (>98% purity threshold). Characterize intermediates and final product using H/C NMR and FT-IR to confirm functional groups .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Methodology : Use a combination of:

- Spectroscopy : NMR (H, C, DEPT-135) to confirm backbone structure and substituent positions.

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment; GC-MS for volatile byproduct analysis.

- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting point consistency and detect polymorphic forms .

Q. How should researchers handle this compound to prevent degradation during storage?

- Methodology : Store in amber vials under inert gas (argon/nitrogen) at −20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products. Use desiccants in storage containers to minimize hydrolysis .

Advanced Research Questions

Q. How can experimentalists resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodology :

Replicate experiments : Ensure synthetic conditions (temperature, solvent, catalyst) are consistent.

Advanced NMR techniques : Apply 2D NMR (COSY, HSQC) to resolve overlapping signals.

Computational validation : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian with B3LYP/6-31G* basis set) .

Q. What computational models predict this compound’s interactions in solvent systems or biological matrices?

- Methodology :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model solvation dynamics.

- Molecular electrostatic potential (MESP) analysis : Map electron density surfaces (via Gaussian) to identify reactive sites for hydrogen bonding or nucleophilic attack .

- Quantitative structure-activity relationship (QSAR) : Corrogate substituent effects on bioavailability using descriptors like logP and polar surface area .

Q. How can researchers design microarray probes using this compound to enhance hybridization specificity?

- Methodology :

Formamide denaturation profiling : Generate sigmoidal denaturation curves (0–50% formamide v/v) to determine probe-target melting thresholds.

Linear free energy model (LFEM) : Derive probe-specific nearest-neighbor rules to predict mismatch stability. Validate using fluorescently labeled 16S rRNA targets (e.g., E. coli or Rhodobacter sphaeroides) .

Error analysis : Calculate absolute error in formamide concentration (<5%) to optimize probe design accuracy .

Q. What strategies mitigate batch-to-batch variability in this compound-based assays?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to identify critical factors (e.g., pH, temperature).

- Statistical process control (SPC) : Monitor synthesis parameters using control charts (X-bar, R charts) with ±3σ limits.

- Cross-validation : Compare assay results across independent labs using standardized protocols .

Q. How can degradation pathways of this compound be systematically analyzed under physiological conditions?

- Methodology :

Forced degradation studies : Expose the compound to hydrolytic (acid/base), oxidative (HO), and photolytic (ICH Q1B) conditions.

LC-MS/MS analysis : Identify degradation products via high-resolution mass spectrometry (e.g., Q-TOF) and propose fragmentation pathways.

Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under ambient storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.